molecular formula C11H7Cl3N2OS B2834076 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 551913-65-6

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2834076
CAS No.: 551913-65-6
M. Wt: 321.6
InChI Key: DONIQPLIRWVDCR-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting 3,4-dichloroaniline with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the thiazole ring.

  • Acetylation: : The thiazole derivative is then acetylated using chloroacetyl chloride in the presence of a base like pyridine. This step introduces the acetamide group to the thiazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

  • Oxidation and Reduction: : The thiazole ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as sodium borohydride.

  • Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, reflux conditions.

    Oxidation: Hydrogen peroxide, mild heating.

    Reduction: Sodium borohydride, room temperature.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, reflux conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The thiazole ring is known for its biological activity, and modifications of this compound can lead to the development of new drugs.

  • Biological Research: : The compound is used in studies related to enzyme inhibition and protein binding. It serves as a model compound for understanding the interactions between thiazole derivatives and biological macromolecules.

  • Industrial Applications: : It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects, depending on the target. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-chlorophenyl)acetamide: Similar structure but lacks the thiazole ring.

    N-(3,4-dichlorophenyl)acetamide: Similar structure but lacks the thiazole ring and chlorine substitution on the acetamide group.

    Thiazole derivatives: Compounds with variations in the thiazole ring and different substituents.

Uniqueness

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both the thiazole ring and the dichlorophenyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs. The dichlorophenyl group enhances its lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONIQPLIRWVDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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